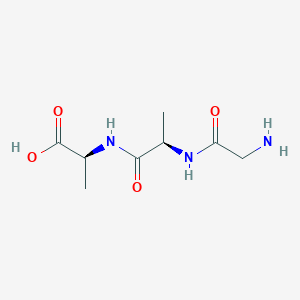
Glycyl-D-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-D-alanyl-L-alanine is a dipeptide composed of glycine, D-alanine, and L-alanine. Dipeptides, such as this compound, play crucial roles in various biological processes and have significant applications in medicine and industry . This compound is particularly interesting due to its unique stereochemistry, which includes both D- and L- forms of alanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycyl-D-alanyl-L-alanine can be synthesized through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection and deprotection of functional groups to ensure the correct sequence and stereochemistry .
Industrial Production Methods: Industrial production of dipeptides like this compound often involves enzymatic synthesis, which offers high specificity and efficiency. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, making the process environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines .
Applications De Recherche Scientifique
Glycyl-D-alanyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Mécanisme D'action
The mechanism of action of Glycyl-D-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include peptide bond formation and hydrolysis, which are critical for various biological processes .
Comparaison Avec Des Composés Similaires
Glycyl-L-alanine: Another dipeptide with similar properties but different stereochemistry.
L-alanyl-glycine: An isomer with the same amino acids but in a different sequence.
L-alanyl-L-alanine: A dipeptide with two L-alanine residues.
Uniqueness: Glycyl-D-alanyl-L-alanine is unique due to its combination of D- and L- forms of alanine, which can influence its biological activity and stability. This stereochemical diversity can lead to different interactions with enzymes and receptors compared to its similar compounds .
Propriétés
Numéro CAS |
55386-81-7 |
|---|---|
Formule moléculaire |
C8H15N3O4 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
Clé InChI |
PYTZFYUXZZHOAD-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
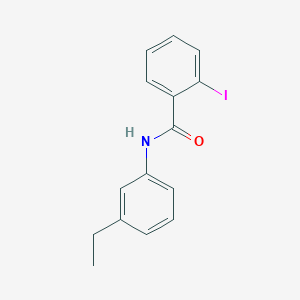
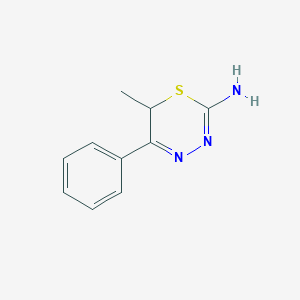
methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
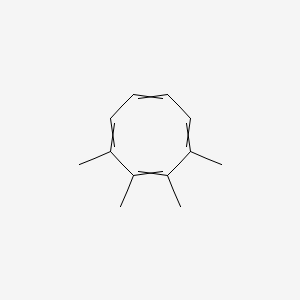
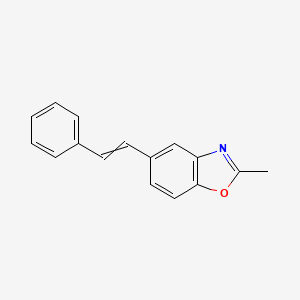
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)


![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
